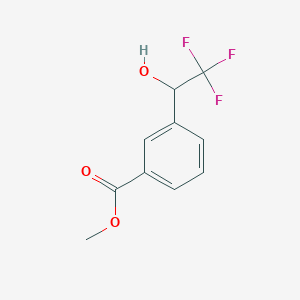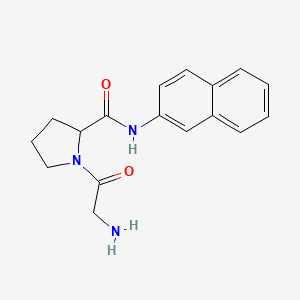
Magnesium;hydrogen carbonate;hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;hydrogen carbonate;hydroxide is a compound that combines magnesium, hydrogen carbonate, and hydroxide ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium;hydrogen carbonate;hydroxide can be synthesized through several methods. One common method involves the reaction of magnesium hydroxide with carbonic acid. The reaction can be represented as follows:
[ \text{Mg(OH)}_2 + 2\text{H}_2\text{CO}_3 \rightarrow \text{Mg(HCO}_3\text{)}_2 + 2\text{H}_2\text{O} ]
This reaction typically occurs at room temperature and requires a dilute solution of carbonic acid .
Industrial Production Methods
Industrial production of this compound often involves the use of magnesium carbonate and carbon dioxide. The reaction is carried out in an aqueous medium, where magnesium carbonate reacts with carbon dioxide and water to form this compound:
[ \text{MgCO}_3 + \text{CO}_2 + \text{H}_2\text{O} \rightarrow \text{Mg(HCO}_3\text{)}_2 ]
This method is efficient and widely used in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;hydrogen carbonate;hydroxide undergoes various chemical reactions, including:
-
Decomposition: : Upon heating, this compound decomposes to form magnesium carbonate, water, and carbon dioxide.
[ \text{Mg(HCO}_3\text{)}_2 \rightarrow \text{MgCO}_3 + \text{H}_2\text{O} + \text{CO}_2 ]
-
Acid-Base Reactions: : It reacts with acids to form magnesium salts, water, and carbon dioxide.
[ \text{Mg(HCO}_3\text{)}_2 + 2\text{HCl} \rightarrow \text{MgCl}_2 + 2\text{H}_2\text{O} + 2\text{CO}_2 ]
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrochloric acid, sulfuric acid, and nitric acid. These reactions typically occur at room temperature and under atmospheric pressure .
Major Products Formed
The major products formed from these reactions include magnesium chloride, magnesium sulfate, and magnesium nitrate, along with water and carbon dioxide .
Aplicaciones Científicas De Investigación
Magnesium;hydrogen carbonate;hydroxide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of magnesium;hydrogen carbonate;hydroxide involves its ability to neutralize acids and act as a buffering agent. In biological systems, it helps maintain pH balance by reacting with excess hydrogen ions to form water and carbon dioxide. This buffering action is crucial in maintaining the stability of biological systems .
Comparación Con Compuestos Similares
Magnesium;hydrogen carbonate;hydroxide can be compared with other similar compounds such as magnesium carbonate, magnesium hydroxide, and magnesium bicarbonate:
Magnesium Carbonate: Unlike this compound, magnesium carbonate is less soluble in water and is primarily used as a drying agent and antacid.
Magnesium Bicarbonate: This compound is similar to this compound but is more commonly used in water treatment to remove hardness.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and ability to undergo various reactions make it an important compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
CH2MgO4 |
|---|---|
Peso molecular |
102.33 g/mol |
Nombre IUPAC |
magnesium;hydrogen carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Mg.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+2;/p-2 |
Clave InChI |
OUHCLAKJJGMPSW-UHFFFAOYSA-L |
SMILES canónico |
C(=O)(O)[O-].[OH-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12087220.png)



![3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12087234.png)





![[3-[4-Amino-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol](/img/structure/B12087282.png)


